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molecular formula C14H19N3O3 B8776810 N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide

N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No. B8776810
M. Wt: 277.32 g/mol
InChI Key: KTSUJQUIQBKZSV-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

Dimethylamine (2.0 M solution in tetrahydrofuran, 2 mL) is added to 1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride (0.15 g, 0.5 mmol). When the combined compounds fully reacted, the reaction mixture is concentrated under reduced pressure, then taken up in methanol. Water is added and the resulting solid is collected to give 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid dimethylamide, which is used without further purification in the subsequent step.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride
Quantity
0.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][CH:17]([C:20](Cl)=[O:21])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>>[CH3:1][N:2]([CH3:3])[C:20]([CH:17]1[CH2:18][CH2:19][N:14]([C:11]2[CH:12]=[CH:13][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=2)[CH2:15][CH2:16]1)=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CNC
Name
1-(4-nitrophenyl)piperidine-4-carboxylic acid chloride hydrochloride
Quantity
0.15 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the combined compounds fully reacted
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water is added
CUSTOM
Type
CUSTOM
Details
the resulting solid is collected

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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